molecular formula C17H19NO B1376594 1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol CAS No. 1423028-13-0

1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1376594
CAS No.: 1423028-13-0
M. Wt: 253.34 g/mol
InChI Key: WRJOWPQILQKSBJ-UHFFFAOYSA-N
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Description

Overview of 1-[(Benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol

This compound, catalogued under Chemical Abstracts Service registry number 1423028-13-0, represents a sophisticated organic compound characterized by its molecular formula of C₁₇H₁₉NO and molecular weight of 253.34 grams per mole. The compound's structural complexity arises from its incorporation of multiple functional groups within a single molecular framework, specifically featuring a 2,3-dihydro-1H-indene backbone substituted with both hydroxyl and benzylamino functionalities. The molecule's architecture can be systematically described through its Simplified Molecular Input Line Entry System representation as OC1(CNCC2=CC=CC=C2)CCC3=C1C=CC=C3, which clearly delineates the spatial arrangement of its constituent atoms.

The compound belongs to the broader family of indane derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This structural foundation provides inherent rigidity to the molecule while simultaneously offering multiple sites for chemical modification. The presence of the benzylamino substituent introduces additional aromatic character through the phenylmethylamine moiety, which has been extensively studied as a fundamental building block in organic chemistry. The hydroxyl group attached to the indane framework creates a tertiary alcohol center, significantly influencing the compound's reactivity profile and potential synthetic applications.

From a computational chemistry perspective, the molecule exhibits specific physicochemical properties that define its behavior in various chemical environments. The topological polar surface area measures 32.26 square angstroms, indicating moderate polarity that affects solubility characteristics and intermolecular interactions. The calculated logarithm of the partition coefficient between octanol and water stands at 2.6102, suggesting favorable lipophilicity for potential biological membrane penetration. The molecule contains two hydrogen bond acceptor sites and two hydrogen bond donor sites, contributing to its capacity for intermolecular hydrogen bonding interactions. Additionally, the presence of four rotatable bonds provides significant conformational flexibility, allowing the molecule to adopt various three-dimensional configurations depending on environmental conditions.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of indane chemistry research, which has its roots in early twentieth-century organic synthesis investigations. The indane structural motif itself has been recognized since the early 1900s as an important bicyclic framework appearing in numerous natural products and synthetic compounds. The systematic study of indane derivatives gained momentum as researchers recognized their potential as building blocks for more complex molecular architectures and their occurrence as structural components in biologically active compounds.

The specific synthesis and characterization of benzylamino-substituted indane derivatives represents a more recent development in this chemical lineage. Benzylamine, the key structural component contributing to this compound's identity, was first synthesized accidentally by Rudolf Leuckart during his investigations of benzaldehyde reactions with formamide, a process that subsequently became known as the Leuckart reaction. This historical precedent established benzylamine as a fundamental synthetic building block, leading to extensive exploration of its derivatives and applications in organic synthesis.

The emergence of this compound as a distinct research target reflects the modern trend toward designing multifunctional organic molecules that combine multiple pharmacophoric elements within single molecular frameworks. The compound's development likely arose from systematic structure-activity relationship studies aimed at exploring how different substitution patterns on the indane core might influence chemical and physical properties. The assignment of Chemical Abstracts Service number 1423028-13-0 indicates formal recognition within the chemical literature database system, marking its establishment as a distinct chemical entity worthy of individual study.

Contemporary research interest in this compound has been facilitated by advances in synthetic methodology and analytical techniques that enable both its efficient preparation and comprehensive characterization. Modern computational chemistry tools have provided researchers with the ability to predict and understand the compound's physicochemical properties before extensive experimental investigation, thereby guiding research priorities and experimental design strategies.

Motivation for Academic Study

The academic investigation of this compound is motivated by several converging research interests that span multiple disciplines within chemistry and related fields. The compound's unique structural architecture provides an ideal platform for investigating fundamental chemical phenomena, including stereochemical relationships, conformational dynamics, and intermolecular interaction patterns. Researchers are particularly interested in understanding how the combination of indane rigidity with benzylamino flexibility influences overall molecular behavior and reactivity patterns.

From a synthetic methodology perspective, the compound serves as an important test case for developing new synthetic approaches to complex multifunctional molecules. The challenge of introducing both hydroxyl and benzylamino functionalities onto the indane framework in a controlled manner has driven innovation in selective functionalization reactions and protective group strategies. Academic groups have recognized that mastering the synthesis of such complex molecules provides valuable insights applicable to broader synthetic challenges in organic chemistry.

The compound's potential as a synthetic intermediate represents another significant motivation for academic study. Its multifunctional nature makes it an attractive starting material for preparing even more complex molecular architectures through sequential transformation reactions. Researchers have identified opportunities to use this compound as a building block for constructing polycyclic frameworks, heterocyclic systems, and other structurally diverse targets that might be difficult to access through alternative synthetic routes.

Theoretical chemists have been drawn to this compound as a model system for understanding structure-property relationships in complex organic molecules. The combination of rigid and flexible structural elements provides an ideal framework for computational studies aimed at predicting molecular conformations, electronic properties, and reactivity patterns. Such theoretical investigations contribute to the broader goal of developing predictive models for chemical behavior that can guide experimental research and drug discovery efforts.

The compound also serves educational purposes within academic institutions, providing students with opportunities to engage with complex synthetic challenges and analytical characterization techniques. Advanced undergraduate and graduate students benefit from working with multifunctional molecules that require sophisticated synthetic planning and careful analytical work to fully understand and characterize.

Scope and Limitations of Current Research

Current research on this compound operates within several well-defined areas while facing distinct limitations that shape the trajectory of ongoing investigations. The primary focus of contemporary studies centers on fundamental chemical characterization, including detailed structural analysis, physicochemical property determination, and reactivity pattern elucidation. Researchers have successfully established basic computational parameters for the compound, including molecular descriptors and predicted properties that provide a foundation for more advanced investigations.

The scope of current synthetic research encompasses various approaches to the compound's preparation, with particular emphasis on developing efficient and scalable synthetic routes. Investigations have explored multiple synthetic strategies, including reductive amination protocols, nucleophilic substitution reactions, and metal-catalyzed coupling methodologies. These efforts have yielded important insights into the reactivity characteristics of both the indane framework and the benzylamino substituent, contributing to broader understanding of multifunctional molecule synthesis.

Properties

IUPAC Name

1-[(benzylamino)methyl]-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(11-10-15-8-4-5-9-16(15)17)13-18-12-14-6-2-1-3-7-14/h1-9,18-19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJOWPQILQKSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Overview

  • Starting materials: 2,3-dihydro-1H-inden-1-one (indanone) and benzylamine.
  • Reagents: Sodium cyanoborohydride or other mild reducing agents.
  • Solvent: Acetic acid or methanol.
  • Conditions: Room temperature to mild heating (20–100 °C), under inert atmosphere (argon or nitrogen).

Reaction Mechanism

  • Formation of an imine intermediate by condensation of the carbonyl group of indanone with benzylamine.
  • Reduction of the imine to the corresponding secondary amine using sodium cyanoborohydride.
  • The hydroxyl group at the 1-position is introduced either by reduction of the ketone or is inherent if starting from a hydroxy-substituted indene derivative.

Experimental Data from Literature

Parameter Details
Reducing agent Sodium cyanoborohydride
Solvent Acetic acid
Temperature 20 °C (room temperature)
Reaction time 0.33 to 3 hours
Yield 72% to 100% depending on conditions and scale
Work-up Neutralization with sodium hydroxide, extraction with ethyl acetate, drying, and chromatography
Purification Silica gel column chromatography with ethyl acetate/hexane mixtures

This method is efficient and yields high purity product suitable for further applications.

Catalytic Tandem Synthesis Using Iridium Catalysts

A more recent and sophisticated approach involves:

  • Use of iridium-based catalysts to facilitate tandem reactions for the synthesis of N-substituted amines.
  • Reaction of benzylamine with aldehydes under catalytic conditions with cesium carbonate as base.
  • Methanol as solvent, reaction temperature around 100 °C for 16 hours under argon.

This method allows for:

  • Direct formation of tertiary amines via N-methylation or other alkylations.
  • High selectivity and yields due to catalytic control.
  • Purification by column chromatography using ethyl acetate/hexane mixtures.

Key Experimental Details

Component Amount/Condition
Benzylamine 0.1–5 mmol
Aldehyde (e.g., 4-methoxybenzaldehyde) Equimolar to amine
Catalyst (Iridium complex) 0.2 mol%
Base (Cesium carbonate) 20 mol%
Solvent Dry methanol (0.6–5 mL)
Temperature 100 °C
Time 16 hours
Atmosphere Argon

The reaction proceeds via imine intermediates, confirmed by NMR studies, and the final amines are isolated by chromatographic methods.

Alternative Synthetic Routes and Notes

  • Reduction of substituted indoles to indolines using sodium cyanoborohydride in acetic acid has been reported for related compounds, indicating the versatility of reductive amination and reduction in this chemical space.
  • Purification techniques commonly involve silica gel chromatography with solvent systems such as ethyl acetate/hexane or dichloromethane mixtures.
  • Reaction monitoring by ^1H NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) is standard for determining conversion and yield.
  • The use of inert atmosphere (argon or nitrogen) is critical to prevent oxidation or side reactions during reductive amination.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Notes
Reductive amination with sodium cyanoborohydride Indanone + benzylamine, NaBH3CN, acetic acid, RT, 0.33–3 h 72–100% Simple, high-yield, widely used
Catalytic tandem synthesis (Iridium catalyst) Benzylamine + aldehyde, Ir catalyst, Cs2CO3, MeOH, 100 °C, 16 h High Catalytic, selective, suitable for scale-up
Reduction of substituted indoles Sodium cyanoborohydride, acetic acid, RT to mild heating 70–87% Related method for indoline derivatives

Research Findings and Analysis

  • The reductive amination method remains the most straightforward and reproducible approach for preparing this compound.
  • Catalytic methods using iridium complexes provide an advanced route with potential for functional group diversity and improved selectivity.
  • Reaction conditions such as temperature, solvent choice, and atmosphere significantly influence yield and purity.
  • Purification by column chromatography is essential to isolate the target compound with high purity.
  • NMR and chromatographic analyses are critical for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

1-[(Benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzylamino group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(Benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, aiding in the creation of more complex molecules.

    Biology: The compound’s unique structure allows for investigations into biological pathways and interactions.

    Industry: The compound is utilized in the production of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with molecular targets and pathways. The benzylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of enzymes or receptors .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs vary in substituents, stereochemistry, and functional groups, significantly influencing their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Substituent Molecular Formula Molecular Weight* Key Features
1-[(Benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol Benzylamino-methyl C₁₇H₁₉NO 253.34 Chiral center; bulky benzyl group enhances lipophilicity
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol (CAS 1409881-94-2) Methylamino-methyl C₁₁H₁₅NO 177.25 Smaller substituent; higher solubility potential
(1R,2S)-2-(Ethylamino)-2,3-dihydro-1H-inden-1-ol (CAS 23671-92-3) Ethylamino C₁₁H₁₅NO 177.25 Ethyl group balances lipophilicity and steric effects
2-Benzoyl-3-methyl-2,3-dihydroinden-1-one (CAS 61099-29-4) Benzoyl, methyl C₁₇H₁₄O₂ 250.29 Ketone functionality; electron-withdrawing benzoyl group alters reactivity
(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one Benzodioxole-methylidene C₁₇H₁₂O₃ 276.28 Conjugated double bond; benzodioxole enhances π-π interactions

*Molecular weights estimated based on substituent modifications where exact data were unavailable.

Key Observations:
  • Functional Groups : The presence of a ketone (e.g., in 2-benzoyl-3-methyl-2,3-dihydroinden-1-one) introduces electrophilic character, contrasting with the hydroxyl group in the target compound, which may participate in hydrogen bonding .
  • Stereochemistry: Chiral analogs like (1R,2S)-2-(ethylamino)-2,3-dihydro-1H-inden-1-ol highlight the importance of absolute configuration in biological activity, though specific data for the target compound remain unexplored .
Key Observations:
  • Catalytic Methods : Rhodium-catalyzed reactions (e.g., ) offer high yields and functional group tolerance, whereas Friedel-Crafts methods () are versatile for aromatic systems.
  • Chiral Resolution : Bromination-assisted crystallization () is critical for isolating single enantiomers in structurally complex analogs.

Analytical Characterization

Advanced spectroscopic and crystallographic techniques are essential for structural elucidation.

Table 3: Analytical Techniques for Indenol Derivatives
Compound Name Key Techniques Notable Findings Reference
(1S,2S)-2-Benzyl-2,3-dihydro-1H-inden-1-ol X-ray crystallography, 2D NMR (HSQC, HMBC) Absolute configuration confirmed via heavy-atom bromination
3-Hydroxy-2-phenyl-2,3-dihydro-1H-inden-1-one ¹H/¹³C NMR, MS Agreement with reported data for ketone derivatives
(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one Single-crystal X-ray diffraction Planar benzodioxole moiety stabilizes crystal packing
Key Observations:
  • NMR Utility: HMBC and NOESY spectra are pivotal for resolving stereochemical ambiguities in amino-substituted indenols .
  • X-ray Crystallography : Heavy-atom incorporation (e.g., bromine) facilitates crystal structure determination, as demonstrated in and .

Biological Activity

1-[(Benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol, with the CAS number 1423028-13-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H19_{19}NO, with a molecular weight of 253.34 g/mol. Its structure features an indene core substituted with a benzylamino group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various indene derivatives. While specific data on this compound is limited, related compounds exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Indene Derivatives

CompoundMIC (mg/mL) against S. aureusMIC (mg/mL) against E. coli
Indene derivative A0.00480.0195
Indene derivative B0.00980.039
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

Antioxidant Activity

The antioxidant properties of related compounds suggest that this compound may also exhibit similar effects. Compounds with similar structures have shown promising results in scavenging free radicals.

Table 2: Antioxidant Activity of Related Compounds

CompoundIC50 (µM)
Compound X15.3
Compound Y17.6
This compoundTBD

Enzyme Inhibition

Enzyme inhibition studies indicate that compounds structurally related to this compound can inhibit key enzymes involved in various metabolic pathways.

Table 3: Enzyme Inhibition Activities

CompoundEnzyme TargetIC50 (µM)
Compound ZXanthine oxidase8.1
Compound WXanthine oxidase9.9
This compoundTBDTBD

Case Studies

Several case studies have explored the biological activities of indene derivatives:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various indene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the indene core significantly enhanced antibacterial activity.
  • Antioxidant Capacity Assessment : Research demonstrated that indene derivatives could effectively scavenge free radicals in vitro, suggesting potential applications in oxidative stress-related conditions.

Q & A

Q. What biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Screen for antimicrobial activity via microdilution assays (MIC against S. aureus/E. coli). Cytotoxicity is assessed via MTT assays on HEK293 cells. Dose-response curves (IC50) quantify potency .

Q. How to design SAR studies for indenol derivatives targeting neurological receptors?

  • Methodological Answer : Modify substituents (e.g., halogenation at C-4 or C-5) and assess binding affinity via radioligand displacement assays (e.g., σ1 receptor). Molecular docking (AutoDock Vina) predicts binding poses .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(benzylamino)methyl]-2,3-dihydro-1H-inden-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.